ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a dihydropyridine ring, and a phenylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylsulfanyl anion.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its action in medical applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate: Unique due to its combination of functional groups.
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate: Similar in structure but may differ in specific functional groups or substituents.
Uniqueness
The uniqueness of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H24N2O5S/c1-3-31-24(29)17-9-11-18(12-10-17)25-23(28)15-26-14-22(30-2)21(27)13-19(26)16-32-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,25,28) |
InChI Key |
LBAZEASUUPNRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC |
Origin of Product |
United States |
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